molecular formula C19H26BClN2O3 B8227234 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Cat. No.: B8227234
M. Wt: 376.7 g/mol
InChI Key: PXNQJUMDHWXYFI-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is a complex organic compound with the molecular formula C19H26BClN2O3 and a molecular weight of 376.69 g/mol . This compound is notable for its unique structure, which includes a chloro-substituted indazole ring and a boronic ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-chloroindazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide would yield a biaryl compound .

Scientific Research Applications

6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves its ability to participate in various chemical reactions due to its functional groups. The boronic ester group, in particular, allows for the formation of new carbon-carbon bonds through coupling reactions, which is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole lies in its specific substitution pattern and the presence of both a chloro group and a boronic ester group. This combination of functional groups makes it particularly versatile for use in various synthetic applications, including the formation of complex organic molecules through coupling reactions .

Biological Activity

6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (CAS: 2374152-83-5) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C19H26BClN2O3
Molar Mass: 376.69 g/mol
IUPAC Name: 6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Research indicates that this compound may interact with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that 6-Chloro-5-methyl-indazole derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to bind to the inactive conformations of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer biology .
  • Multidrug Resistance Reversal : There is evidence that indazole derivatives can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells. This property is crucial for enhancing the efficacy of existing chemotherapeutic agents .
  • Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects through modulation of the JAK/STAT signaling pathway, which is implicated in various inflammatory diseases .

Biological Activity Data

Activity Type Description Reference
Kinase InhibitionInhibits CDK activity; potential for cancer therapy
MDR ReversalBlocks efflux pumps; enhances chemotherapy efficacy
Anti-inflammatoryModulates JAK/STAT pathway; potential for autoimmune diseases

Case Studies

  • Cancer Therapeutics : A study explored the effects of indazole derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting a promising avenue for further development in oncology .
  • Inflammatory Models : In vivo models of inflammation showed that compounds similar to 6-Chloro-5-methyl-indazole reduced markers of inflammation significantly compared to controls. This suggests potential therapeutic applications in diseases like rheumatoid arthritis and psoriasis .

Properties

IUPAC Name

6-chloro-5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BClN2O3/c1-12-14(21)10-15-13(11-22-23(15)16-8-6-7-9-24-16)17(12)20-25-18(2,3)19(4,5)26-20/h10-11,16H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNQJUMDHWXYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC(=C2C)Cl)C4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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